molecular formula C16H16ClFN4O B2829896 2-(2-chloro-6-fluorophenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide CAS No. 1421533-16-5

2-(2-chloro-6-fluorophenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide

Cat. No.: B2829896
CAS No.: 1421533-16-5
M. Wt: 334.78
InChI Key: SRPYYESCFZAPBD-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C16H16ClFN4O and its molecular weight is 334.78. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and Imaging Applications

  • Radiosynthesis for PET Imaging : Compounds in the 2-phenylpyrazolo[1,5-a]pyrimidineacetamides series, closely related to 2-(2-chloro-6-fluorophenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide, have been synthesized and labeled with fluorine-18 for positron emission tomography (PET) imaging. These compounds, such as DPA-714, are used to image the translocator protein (18 kDa) in vivo, highlighting their importance in neuroimaging and the study of neurodegenerative disorders (Dollé et al., 2008).

  • Peripheral Benzodiazepine Receptor Imaging : Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, structurally similar to the given compound, have been developed for PET imaging of peripheral benzodiazepine receptors (PBRs). These studies are significant in understanding PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Biochemical and Pharmacological Research

  • Thrombin Inhibition : 2-(2-Chloro-6-fluorophenyl)acetamides, a group that includes the specified compound, have been identified as potent thrombin inhibitors. These compounds are crucial in the study of blood coagulation and potential therapeutic applications for thrombotic disorders (Lee et al., 2007).

  • Molecular Docking Studies for Antiviral Applications : Derivatives with a structural similarity to this compound have been studied for their potential as antiviral agents. Molecular docking studies against SARS-CoV-2 protease suggest their potential efficacy in treating COVID-19 (Mary et al., 2020).

Synthetic Chemistry and Material Science

  • Synthetic Routes to Related Compounds : Research on the synthesis of various 2-(Pyrimidin-2'-yl)acetic acids and esters, related to the given compound, contributes to the broader understanding of synthetic pathways in medicinal chemistry (Brown & Waring, 1977).

  • Polymeric Coordination Complexes : Studies on reactions involving similar pyrimidine and piperidone derivatives have led to the formation of novel polymeric coordination complexes. These studies are significant in the field of material science and coordination chemistry (Klimova et al., 2013).

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN4O/c17-12-4-3-5-13(18)11(12)8-16(23)21-14-9-15(20-10-19-14)22-6-1-2-7-22/h3-5,9-10H,1-2,6-8H2,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPYYESCFZAPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.